molecular formula C22H19ClN4O B2532979 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-81-9

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2532979
CAS No.: 899952-81-9
M. Wt: 390.87
InChI Key: FHGJKLIRFHOXRG-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a pyrazole derivative with a pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds .

Scientific Research Applications

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings.

Properties

IUPAC Name

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-14-8-10-16(11-9-14)12-25-22(28)18-13-24-21-19(20(18)23)15(2)26-27(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGJKLIRFHOXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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